(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Overview
Description
“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine” is an organic compound with the CAS Number: 1256805-28-3 . It has a molecular weight of 206.29 and its IUPAC name is [5-(4-methyl-1-piperazinyl)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5,7,12H2,1H3 . This indicates that the compound has a molecular formula of C11H18N4 .Physical And Chemical Properties Analysis
“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine” is a solid compound .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in antimicrobial activity. Docking simulations of related piperazine derivatives have shown that these compounds can inhibit bacterial oxidoreductase enzymes through hydrophobic interactions, which could be crucial in developing new antibacterial agents .
Cancer Therapy
One of the most prominent applications is in cancer therapy. It’s structurally related to therapeutic agents like Imatinib, which is used to treat leukemia by specifically inhibiting tyrosine kinases . This suggests that our compound could also have applications in targeting specific enzymes or pathways in cancer cells.
Antiproliferative Evaluation
The compound has been synthesized and investigated for its antiproliferative activities, particularly in leukemia cell lines. Studies using assays like MTT and flow cytometry have been conducted to evaluate its effectiveness in inhibiting cell growth .
Anti-inflammatory Effects
Research has also explored the anti-nociceptive and anti-inflammatory effects of piperazine derivatives. These studies involve various pain models to assess the compound’s potential as a pain reliever and its impact on inflammatory processes .
Enzyme Inhibition
Another application is enzyme inhibition. For instance, derivatives of this compound have been shown to inhibit lipoxygenase enzymes, which play a role in the inflammatory response and could be a target for anti-inflammatory drugs .
Mechanism of Action
Target of Action
The primary target of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is currently unknown. The compound belongs to the class of organic compounds known as phenylpiperazines , which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group
Mode of Action
Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Phenylpiperazines often act as ligands, binding to their target proteins and modulating their activity . The exact nature of this interaction and the resulting changes would depend on the specific target involved.
properties
IUPAC Name |
[5-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSIYOYXAFOTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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